Bienvenue dans la boutique en ligne BenchChem!

Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Lipophilicity Drug-likeness Membrane permeability

Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid (CAS 1158639-96-3; MF: C₉H₁₃N₃O₃S; MW: 243.28 g/mol) is a synthetic small-molecule oxamic acid derivative built on a 1,3,4-thiadiazole heterocyclic core, featuring a branched sec-pentyl (pentan-2-yl) substituent at the 5-position. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore with demonstrated bioisosteric relationship to pyrimidine rings, conferring the ability to interfere with nucleic acid recognition processes and to engage diverse biological targets including glutaminase 1 (GLS1) and histone deacetylases (HDACs).

Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
CAS No. 1158639-96-3
Cat. No. B1453376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
CAS1158639-96-3
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESCCCC(C)C1=NN=C(S1)NC(=O)C(=O)O
InChIInChI=1S/C9H13N3O3S/c1-3-4-5(2)7-11-12-9(16-7)10-6(13)8(14)15/h5H,3-4H2,1-2H3,(H,14,15)(H,10,12,13)
InChIKeyDCVXDGUTJDOPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic Acid (CAS 1158639-96-3): Physicochemical Profile and Procurement-Relevant Characteristics


Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid (CAS 1158639-96-3; MF: C₉H₁₃N₃O₃S; MW: 243.28 g/mol) is a synthetic small-molecule oxamic acid derivative built on a 1,3,4-thiadiazole heterocyclic core, featuring a branched sec-pentyl (pentan-2-yl) substituent at the 5-position . The 1,3,4-thiadiazole scaffold is a well-established pharmacophore with demonstrated bioisosteric relationship to pyrimidine rings, conferring the ability to interfere with nucleic acid recognition processes and to engage diverse biological targets including glutaminase 1 (GLS1) and histone deacetylases (HDACs) [1][2]. The oxamic acid (2-oxoacetic acid) side chain at the 2-amino position introduces a carboxylic acid functionality capable of metal chelation and hydrogen bonding, making the compound a versatile intermediate for medicinal chemistry derivatization and a candidate for direct biological screening in oncology and anti-infective programs.

Why 5-Alkyl-1,3,4-thiadiazol-2-yl Oxamic Acids Cannot Be Interchanged: The Critical Role of Alkyl Chain Length and Branching in Determining Physicochemical and Biological Properties


Within the homologous series of [(5-alkyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acids, seemingly minor variations in the 5-alkyl substituent produce large-magnitude shifts in computed lipophilicity (ACD/LogP range: 0.16 → 1.22 across C₃ to C₅ branched alkyl), conformational flexibility (freely rotatable bonds: 3 → 5), and molar volume (143.1 → 176.2 cm³) . Published structure–activity relationship (SAR) studies on closely related 2-amino-5-alkyl-1,3,4-thiadiazole derivatives have demonstrated that bactericidal potency is directly correlative with the length of the n-alkyl chain at the 5-position [1], while QSAR analyses of N-(1,3,4-thiadiazol-2-yl)amide congeners confirm that diuretic activity increases with increasing logP and is modulated by molecular volume and spatial parameters [2]. These convergent SAR findings underscore that each 5-alkyl homolog occupies a distinct property space; substitution of Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid with a shorter-chain or unbranched analog cannot be assumed to preserve target engagement, pharmacokinetic behavior, or assay outcome without explicit experimental verification.

Quantitative Differentiation Evidence for Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic Acid Relative to Closest Analogs


Lipophilicity (LogP) Advantage: 7.6-Fold Higher Than 5-Isopropyl Analog

The target compound exhibits a computed ACD/LogP of 1.22, representing a substantial lipophilicity increase over the 5-isopropyl analog (LogP = 0.16; Δ = +1.06 log units, ~11.5× higher partition coefficient) and a meaningful increase over the 5-isobutyl analog (LogP = 0.69; Δ = +0.53 log units, ~3.4× higher) . This places the pentan-2-yl derivative in a more favorable lipophilicity window for membrane passive diffusion while remaining within Lipinski-compliant space (all analogs have zero Rule-of-5 violations and identical PSA of 120 Ų) .

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: 67% More Freely Rotatable Bonds and 23% Larger Molar Volume Than 5-Isopropyl Analog

The pentan-2-yl substituent confers 5 freely rotatable bonds to the target compound, compared with 3 for the 5-isopropyl analog (+67%) and 4 for the 5-isobutyl analog (+25%) . The corresponding molar volume increases from 143.1 cm³ (isopropyl) to 176.2 cm³ (pentan-2-yl), a +23% expansion that provides greater steric bulk for filling hydrophobic binding pockets . Importantly, the branched sec-pentyl group introduces a chiral center at the point of attachment to the thiadiazole ring (C-2 of the pentyl chain), a structural feature absent in the symmetrical isopropyl and isobutyl analogs, creating opportunities for stereochemically differentiated target interactions .

Conformational entropy Molecular recognition SAR exploration

Commercial Purity Specification: NLT 98% from ISO-Certified Manufacturer vs. Industry-Standard 95–97%

The compound is available at a certified purity of NLT 98% from MolCore, which operates under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . This specification exceeds the 97% purity offered by alternative vendors including Leyan (Cat. No. 1395841) and Chemenu (Cat. No. CM486749), and is substantially higher than the 95% purity cited by several general chemical suppliers . A 1–3 percentage-point purity differential can translate into meaningful differences in impurity burden (up to 3× lower total impurities at 98% vs. 95%) that may affect the reproducibility of biochemical assay results, particularly in target-based screening where minor contaminants can produce false-positive or false-negative readouts.

Quality control Reproducibility Procurement specification

Class-Level SAR Evidence: Alkyl Chain Length at 5-Position Correlates with Bactericidal and Diuretic Activity in 1,3,4-Thiadiazole Congeners

Published SAR studies on 2-amino-5-alkyl-1,3,4-thiadiazoles provide class-level evidence that the length of the 5-alkyl substituent directly modulates biological potency. Hu and Li (CJCU) tested sixteen 2-amino-5-alkyl-1,3,4-thiadiazoles against Xanthomonas campestris pv. oryzae and Agrobacterium tumefaciens and reported that bactericidal activity was correlative with n-alkyl chain length at the 5-position [1]. Independently, QSAR analysis of N-(1,3,4-thiadiazol-2-yl)amide derivatives established that diuretic activity increases with increasing logP and is further modulated by molecular volume, refractive index, and spatial descriptors [2]. The pentan-2-yl compound, with its extended branched alkyl chain and elevated logP (1.22), occupies the more lipophilic, higher-molecular-volume end of this SAR continuum relative to its methyl, ethyl, isopropyl, and isobutyl counterparts. While direct biological data for CAS 1158639-96-3 are not reported in the peer-reviewed literature, the convergent class-level SAR predicts differentiated potency profiles that warrant empirical head-to-head testing.

Structure-activity relationship Antibacterial Agrochemical Diuretic

Target-Class Context: 1,3,4-Thiadiazole Core Is a Validated Pharmacophore for GLS1 and HDAC Inhibition, with the Oxamic Acid Moiety Serving as a Zinc-Binding Group

The 1,3,4-thiadiazole scaffold has been validated as a core pharmacophore in AstraZeneca's patent series (WO 2015/181539 A1) describing potent GLS1 inhibitors for cancer treatment [1][2]. Concurrently, independent medicinal chemistry efforts have demonstrated that 2,5-disubstituted-1,3,4-thiadiazoles can serve as surface recognition moieties in hydroxamic acid-based HDAC inhibitors, where the zinc-binding pharmacophore occupies the same topological region as the oxamic acid group present in CAS 1158639-96-3 [3]. The oxamic acid (2-oxoacetic acid) functionality is a recognized zinc-binding motif structurally related to hydroxamic acid, and its presence in this compound positions it as a potential HDAC inhibitor scaffold or a precursor for elaboration into more potent zinc-binding chemotypes [3]. While the patent literature does not specifically exemplify CAS 1158639-96-3, its structural features align with key pharmacophoric elements of both the GLS1 inhibitor and HDAC inhibitor chemotypes, providing a rational basis for its inclusion in focused screening libraries targeting these enzyme classes.

Glutaminase inhibition HDAC Cancer metabolism Epigenetics

GHS Hazard Profile: Characterized Irritant and Harmful-if-Swallowed Classification Supporting Safe-Handling Compliance

The Fluorochem SDS for CAS 1158639-96-3 assigns GHS07 hazard pictograms with explicit H-phrases: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This comprehensive GHS classification distinguishes the compound from certain lower-molecular-weight 5-alkyl analogs (e.g., 5-methyl, 5-ethyl) for which irritant classifications may be less completely documented. The availability of a detailed SDS with full precautionary statements (P260–P501) from an established European supplier (Fluorochem, serving University of Manchester and University of Oxford procurement) provides immediate compliance documentation for institutional chemical safety review, reducing administrative friction during procurement .

Safety data Handling compliance GHS classification

Recommended Application Scenarios for Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic Acid Based on Verified Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity in the LogP 0.7–1.2 Window

For medicinal chemistry teams iterating on 1,3,4-thiadiazole-based lead series, CAS 1158639-96-3 provides a LogP of 1.22 that bridges the gap between the relatively hydrophilic 5-isopropyl (LogP 0.16) and 5-isobutyl (LogP 0.69) oxamic acid derivatives . This positions the compound as a strategic tool for systematically probing the lipophilicity–activity relationship within a homologous series without introducing heteroatom-based polarity adjustments that could confound SAR interpretation. The identical PSA (120 Ų), HBA (6), and HBD (2) across all four homologs ensure that observed activity differences can be attributed primarily to lipophilicity and steric effects rather than changes in hydrogen-bonding capacity .

Focused Screening Library Construction for GLS1 and HDAC Enzyme Targets in Oncology

The compound's 1,3,4-thiadiazole core matches the validated GLS1 inhibitor pharmacophore disclosed in the AstraZeneca patent family (WO 2015/181539 A1) [1][2], while its oxamic acid side chain is structurally cognate to the zinc-binding hydroxamic acid motif employed in published 2,5-disubstituted-1,3,4-thiadiazole HDAC inhibitors [3]. Procurement of the NLT 98% purity grade from ISO-certified manufacturers ensures that screening hits against these enzyme targets are attributable to the parent compound rather than to bioactive impurities, a critical consideration when profiling against metalloenzymes where trace metal-chelating contaminants can generate false-positive inhibition signals.

Agrochemical Bactericide SAR Exploration Guided by 5-Alkyl Chain Length Correlations

The established class-level SAR demonstrating that bactericidal activity of 2-amino-5-alkyl-1,3,4-thiadiazoles correlates with the length of the n-alkyl substituent at the 5-position [4] provides a rational framework for evaluating CAS 1158639-96-3 in agricultural bactericide screening cascades. The pentan-2-yl chain represents the longer, branched end of the alkyl spectrum within the commercially available oxamic acid series, making it a logical positive-control candidate for studies seeking to maximize lipophilicity-driven antibacterial potency against plant pathogens such as Xanthomonas and Agrobacterium species [4].

QSAR Model Development and Computational Chemistry Benchmarking

The well-characterized predicted physicochemical profile of CAS 1158639-96-3 (LogP 1.22, density 1.4 g/cm³, refractive index 1.598, 5 rotatable bonds, molar volume 176.2 cm³) makes it suitable as a calibration or validation compound in QSAR model development for 1,3,4-thiadiazole derivatives. The existing QSAR framework for N-(1,3,4-thiadiazol-2-yl)amides, which establishes that diuretic activity increases with increasing logP and is modulated by molecular volume and spatial descriptors [5], provides a methodological template into which experimental data for this compound can be integrated, facilitating predictive model refinement without the need for de novo descriptor calculation.

Quote Request

Request a Quote for Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.